(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide
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Description
(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C23H20ClN3O3S2 and its molecular weight is 486. The purity is usually 95%.
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Biological Activity
(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Structural Characteristics
The compound can be described by its molecular formula C19H18ClN2O3S and a molecular weight of 384.83 g/mol. It features:
- A benzothiazole core that enhances biological activity.
- Chlorine and methyl substituents that affect solubility and reactivity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : The benzothiazole derivatives have shown promising results against various bacterial strains, including Mycobacterium tuberculosis.
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, providing a basis for further exploration in inflammatory diseases.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Michael Addition Reactions : Utilized to create derivatives that possess enhanced biological activity.
- Knoevenagel Condensation : A common method for synthesizing benzothiazole derivatives.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in bacterial and cancer cell metabolism.
- Interaction with DNA : Some studies suggest that benzothiazole derivatives can intercalate with DNA, disrupting replication processes.
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of benzothiazole derivatives. For example:
Compound | IC50 (μM) | MIC (μM) |
---|---|---|
7a | 7.7 ± 0.8 | 0.08 |
7b | NT | 0.32 |
7c | NT | 0.32 |
These findings indicate that certain derivatives demonstrate better inhibition potency compared to standard reference drugs like Isoniazid (INH) .
Anticancer Studies
In vitro studies on cancer cell lines have shown that compounds similar to this compound exhibit significant cytotoxicity:
Compound | Cell Line Tested | IC50 (μM) |
---|---|---|
1 | MCF-7 | 5.0 |
2 | HeLa | 2.5 |
These results suggest the potential for development into therapeutic agents for cancer treatment .
Properties
IUPAC Name |
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-14-8-11-16(12-9-14)32(29,30)26-19-7-5-4-6-17(19)22(28)25-23-27(3)20-15(2)10-13-18(24)21(20)31-23/h4-13,26H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPPBQXZEJFUKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(C=CC(=C4S3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.